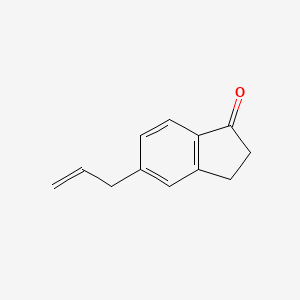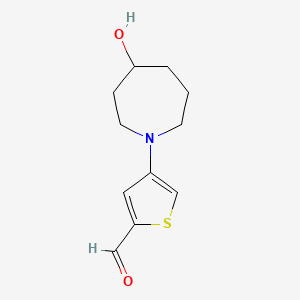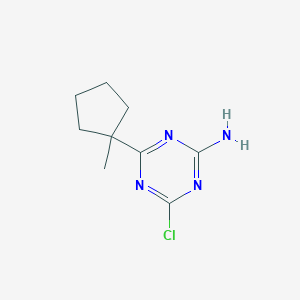
4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the 4-position, a 1-methylcyclopentyl group at the 6-position, and an amine group at the 2-position of the triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methylcyclopentylamine and 4-chloro-1,3,5-triazine.
Reaction: The 1-methylcyclopentylamine is reacted with 4-chloro-1,3,5-triazine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amine and triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are substituted triazine derivatives.
Oxidation and Reduction Reactions: The products depend on the specific oxidation or reduction reaction performed.
Hydrolysis: The major products are amine and triazine derivatives.
科学的研究の応用
4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
4-Chloro-1,3,5-triazine: A precursor in the synthesis of 4-Chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine.
1-Methylcyclopentylamine: Another precursor used in the synthesis.
Other Triazine Derivatives: Compounds such as 2,4,6-trichloro-1,3,5-triazine and 2-amino-4,6-dichloro-1,3,5-triazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, a 1-methylcyclopentyl group, and an amine group makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H13ClN4 |
|---|---|
分子量 |
212.68 g/mol |
IUPAC名 |
4-chloro-6-(1-methylcyclopentyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13ClN4/c1-9(4-2-3-5-9)6-12-7(10)14-8(11)13-6/h2-5H2,1H3,(H2,11,12,13,14) |
InChIキー |
XZIMKANRMWGWAQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1)C2=NC(=NC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


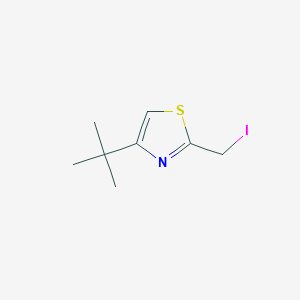
![3-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181803.png)
![{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)
![2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13181810.png)
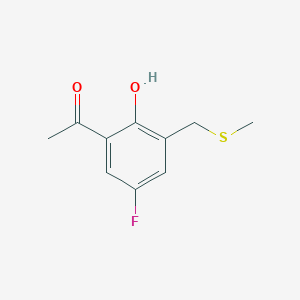
amine](/img/structure/B13181824.png)
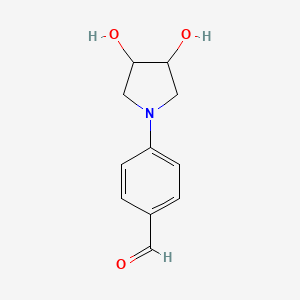
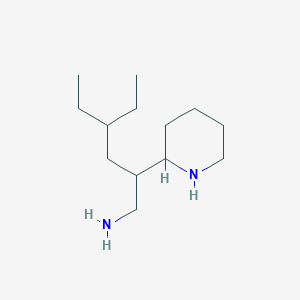
![2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid](/img/structure/B13181846.png)
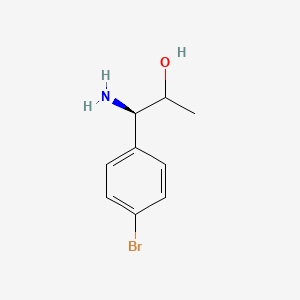
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
